Benzyl 4-oxobutanoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl 4-oxobutanoate can be synthesized through the esterification of 4-oxobutanoic acid with benzyl alcohol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound for various applications .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-oxobutanoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form benzyl 4-oxobutanoic acid.
Reduction: Reduction of this compound can yield benzyl 4-hydroxybutanoate.
Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions
Major Products Formed:
Oxidation: Benzyl 4-oxobutanoic acid.
Reduction: Benzyl 4-hydroxybutanoate.
Substitution: Various substituted benzyl 4-oxobutanoates depending on the nucleophile used
Scientific Research Applications
Benzyl 4-oxobutanoate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of fragrances, flavors, and pharmaceuticals .
Mechanism of Action
The mechanism of action of benzyl 4-oxobutanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl 3-oxobutanoate (Ethyl acetoacetate): Similar in structure but with an ethyl group instead of a benzyl group.
Methyl 4-oxobutanoate: Similar in structure but with a methyl group instead of a benzyl group
Uniqueness: Benzyl 4-oxobutanoate is unique due to the presence of the benzyl group, which imparts specific chemical properties and reactivity. The benzyl group can enhance the compound’s stability and influence its interactions with other molecules, making it distinct from its ethyl and methyl counterparts .
Properties
IUPAC Name |
benzyl 4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10/h1-3,5-6,8H,4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWHOVCUMLPGAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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